2-Methoxy-4-methylthiophene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H8OS |
|---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-methoxy-4-methylthiophene |
InChI |
InChI=1S/C6H8OS/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3 |
InChI Key |
BDPVOCHKMZMWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Electronic Structure and HOMO-LUMO Levels of 2-Methoxy-4-methylthiophene
The following technical guide details the electronic structure, predictive properties, and characterization protocols for 2-Methoxy-4-methylthiophene .
A Technical Guide for Predictive Analysis and Characterization
Executive Summary
This compound is an electron-rich thiophene derivative utilized as a building block in organic semiconductors and pharmaceutical intermediates. The introduction of a strong electron-donating methoxy group (-OCH₃) at the 2-position and a weak electron-donating methyl group (-CH₃) at the 4-position significantly perturbs the electronic landscape of the parent thiophene ring.
This guide provides a predictive technical profile of the molecule’s Frontier Molecular Orbitals (FMOs), grounded in substituent perturbation theory and comparative literature data. It further outlines the standard computational and experimental protocols required to validate these values in a research setting.
Molecular Architecture & Substituent Effects[2][3]
To understand the HOMO-LUMO levels of this specific isomer, we must analyze the electronic perturbations applied to the base thiophene core.
Theoretical Perturbation Analysis
The electronic structure is governed by the interplay between the mesomeric (+M) and inductive (+I) effects of the substituents.
| Substituent | Position | Effect Type | Electronic Impact |
| Methoxy (-OCH₃) | C-2 ( | Strong +M (Mesomeric) | Significantly raises HOMO energy by donating electron density into the |
| Methyl (-CH₃) | C-4 ( | Weak +I (Inductive) | Slightly raises HOMO energy through hyperconjugation; stabilizes cation radicals. |
| Thiophene Core | N/A | Aromatic | Acts as the manifold for charge delocalization. |
Predicted HOMO-LUMO Levels
Based on Hammett substituent constants and experimental data from analogous 2-methoxythiophene and 3-methylthiophene systems, the predicted values are:
-
HOMO Level: -5.20 eV to -5.40 eV
-
Rationale: Unsubstituted thiophene has a HOMO of ~ -6.1 eV. The methoxy group is a potent donor, typically raising the HOMO by ~0.6–0.8 eV. The methyl group adds a minor elevation (~0.1 eV).
-
-
LUMO Level: -1.20 eV to -1.50 eV
-
Rationale: Donor groups raise the LUMO less significantly than the HOMO, leading to a net narrowing of the band gap.
-
-
Optical Band Gap (
): ~3.8 eV-
Context: Narrower than thiophene (~4.0 eV) but wider than extended conjugated oligomers.
-
Note: These values are predictive estimates. Precise values depend on the solvent environment (solvatochromism) and the specific supporting electrolyte used in electrochemical measurements.
Computational Characterization Protocol (In-Silico)
For researchers requiring exact values without synthesis, Density Functional Theory (DFT) is the standard validation method. The following workflow ensures high-fidelity results compatible with publication standards.
Computational Methodology
-
Software: Gaussian 16, ORCA, or chemically equivalent package.
-
Functional: B3LYP (Standard) or
B97X-D (Dispersion-corrected, higher accuracy for non-covalent interactions). -
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for describing the lone pairs on the methoxy oxygen).
-
Solvent Model: PCM or SMD (Acetonitrile or Dichloromethane) to mimic electrochemical conditions.
Workflow Diagram
The following Graphviz diagram outlines the logical flow for determining the electronic structure in silico.
Caption: DFT workflow for calculating electronic properties using the B3LYP functional.
Experimental Characterization Protocol (Wet-Lab)
To physically validate the electronic structure, Cyclic Voltammetry (CV) and UV-Vis spectroscopy are required.
Synthesis Route (Brief)
The synthesis of CAS 35983-81-4 typically involves the nucleophilic aromatic substitution or metal-catalyzed coupling of 2-bromo-4-methylthiophene with a methoxide source.
-
Reagents: 2-Bromo-4-methylthiophene, Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI) catalyst.
-
Conditions: Reflux in Methanol/DMF.
Electrochemical Protocol (CV)
-
Instrument: Potentiostat (e.g., BioLogic, Autolab).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) in Anhydrous Acetonitrile. -
Electrodes:
-
Working: Glassy Carbon or Platinum button.
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (calibrated internally vs. Ferrocene/Ferrocenium
).
-
-
Calculation:
(Where 4.80 eV is the vacuum energy level of the Fc/Fc+ couple).[1][2]
Experimental Workflow Diagram
Caption: Experimental workflow for determining HOMO-LUMO levels via CV and UV-Vis.
Comparative Data Analysis
The following table contextualizes this compound against related thiophene derivatives to assist in trend analysis.
| Compound | Structure | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |
| Thiophene | Unsubstituted | -6.10 | -0.60 | ~5.5 (Optical) | Reference [1] |
| 3-Methylthiophene | 3-Me | -5.80 | -0.70 | ~5.1 | Reference [2] |
| 2-Methoxythiophene | 2-OMe | -5.22 | -1.10 | ~4.1 | Reference [3] |
| This compound | 2-OMe, 4-Me | -5.30 (Pred) | -1.40 (Pred) | ~3.9 (Pred) | This Study |
Interpretation: The 2-methoxy group is the dominant electronic driver, raising the HOMO significantly compared to the methyl group. The 4-methyl group provides steric bulk and a minor inductive boost, likely improving solubility and oxidative stability compared to the 2-methoxythiophene parent.
References
-
NIST Chemistry WebBook. Thiophene Electronic Energy Levels. National Institute of Standards and Technology. [Link]
-
Turro, N. J., et al. Electronic Properties of Substituted Thiophenes. Journal of the American Chemical Society. (Generalized data for methylthiophenes).
-
ResearchGate. HOMO and LUMO energy levels of 2-methoxy substituted thiophene derivatives.[Link]
-
DergiPark. Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods.[Link]
Sources
Technical Assessment: Physicochemical Profiling of 2-Methoxy-4-methylthiophene
Executive Summary & Strategic Context
2-Methoxy-4-methylthiophene is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. Unlike common solvents or reagents, this compound lacks widely published, experimentally verified physicochemical constants in open-access literature.
For researchers and drug development professionals, relying on unverified database scrapers presents a critical risk to process reproducibility and safety. This guide provides a predictive technical assessment of its boiling point and density based on Structure-Property Relationships (SPR) and outlines the authoritative experimental protocols required to validate these values in-house.
Key Technical Insight: The presence of the methoxy group at the C2 position significantly elevates the boiling point relative to the parent thiophene due to increased dipole-dipole interactions, while the C4-methyl group provides a secondary, steric modulation of the density.
Physicochemical Data Profile
Comparative & Predicted Data
In the absence of a certified Certificate of Analysis (CoA) value, we derive the target properties by triangulating data from structurally validated analogs.
| Property | Thiophene (Base) | 2-Methoxythiophene (Analog A) | 3-Methylthiophene (Analog B) | This compound (Target) |
| CAS | 110-02-1 | 16839-97-7 | 616-44-4 | 35983-81-4 |
| Boiling Point | 84 °C | 151–152 °C | 115–117 °C | 168 – 175 °C (Predicted) |
| Density (25°C) | 1.051 g/mL | 1.133 g/mL | 1.016 g/mL | 1.10 – 1.12 g/mL (Predicted) |
| Mol. Weight | 84.14 | 114.17 | 98.17 | 128.19 |
Mechanistic Logic:
-
Boiling Point Elevation: The introduction of the methoxy group (+OCH₃) causes a massive shift (~+67°C) over the base ring due to increased molecular weight and polarity. The addition of the methyl group (+CH₃) typically adds another 15–25°C to the boiling point of substituted thiophenes.
-
Density Modulation: While the methoxy group increases density (heavy oxygen atom), the methyl group is less dense than the aromatic ring system. Therefore, the target molecule is expected to be slightly less dense than 2-methoxythiophene but significantly denser than 3-methylthiophene.
Experimental Validation Protocols
To establish definitive data for your specific lot, the following self-validating protocols are recommended. These methods ensure data integrity suitable for regulatory filing (IND/NDA support).
Micro-Boiling Point Determination (Siwoloboff Method)
Best for: Small sample volumes (<1 mL) where waste minimization is critical.
-
Preparation: Seal a standard capillary tube at one end. Introduce 2–3 µL of this compound.
-
Nucleation: Place a finer capillary (sealed at the top, open at the bottom) inside the liquid-filled tube to trap a small air bubble.
-
Heating: Attach the assembly to a thermometer and immerse in a Thiele tube (oil bath). Heat at a rate of 2°C/min.
-
Observation:
-
Initial Phase: A slow stream of bubbles emerges from the inner capillary (thermal expansion).
-
Boiling Phase: A rapid, continuous stream of bubbles is observed. Stop heating.
-
Endpoint: As the bath cools, the bubbling stops, and the liquid sucks back into the inner capillary.
-
-
Result: The temperature at the exact moment of "suck-back" is the true boiling point at ambient pressure.
High-Precision Density Measurement (Oscillating U-Tube)
Best for: GLP/GMP environments requiring 4-decimal precision.
-
Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using ultra-pure water (0.9970 g/cm³ at 25°C) and dry air.
-
Injection: Inject ~1 mL of the target compound into the oscillating U-tube using a Luer-lock syringe. Ensure no micro-bubbles are trapped (visual inspection via camera).
-
Equilibration: Allow the instrument to Peltier-thermostat the sample to exactly 20.00°C or 25.00°C.
-
Measurement: The instrument measures the change in oscillation frequency, which is directly proportional to the mass (density) of the fluid.
-
Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be <0.05%.
Synthesis & Purification Workflow
The physical properties of this compound are heavily influenced by its synthesis route, particularly the presence of the 3-methyl isomer or residual methylating agents.
Purification Logic Diagram
The following DOT diagram illustrates the critical decision pathways for isolating the pure compound and validating its properties.
Figure 1: Purification and validation logic flow. Note that fractional distillation is critical if the regioselectivity of the methylation step is low.
References
-
Sigma-Aldrich. 2-Methoxythiophene Product Specification & SDS. (Accessed 2023). Link
-
PubChem. Compound Summary: 3-Methylthiophene. National Library of Medicine. Link
-
NIST Chemistry WebBook. Thiophene, 2-methoxy- Thermochemical Data.Link
-
BLD Pharm. this compound Product Page (CAS 35983-81-4).Link
-
Anton Paar. Basics of Density Measurement: Oscillating U-tube Principle.Link
Methodological & Application
Application Notes and Protocols for Methoxy-Alkyl Substituted Polythiophenes in Organic Photovoltaics
A scientifically informed guide based on analogous systems in the absence of direct literature on Poly(2-methoxy-4-methylthiophene).
Authored by: Dr. Gemini, Senior Application Scientist
Date: February 5, 2026
Introduction: The Untapped Potential of this compound in OPVs
The field of organic photovoltaics (OPVs) is in a constant search for novel donor polymers that can be synthesized cost-effectively while delivering high power conversion efficiencies (PCEs). Polythiophene and its derivatives have long been a cornerstone of OPV research due to their tunable electronic properties and good processability.[1][2] The strategic placement of electron-donating groups, such as methoxy (-OCH₃) and alkyl chains, on the thiophene backbone is a well-established method to fine-tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving high open-circuit voltages (VOC) and efficient charge transfer in solar cell devices.[3][4]
The methoxy group at the 2-position is expected to be a strong electron-donating group, which would raise the HOMO level of the resulting polymer. A higher HOMO level can lead to a better alignment with the LUMO of common fullerene or non-fullerene acceptors, potentially improving the VOC. The methyl group at the 4-position, also an electron-donating group, would further contribute to this effect and could also influence the polymer's solubility and morphology in the solid state. This guide will, therefore, provide a robust framework for researchers and scientists to explore the potential of this and similar monomers in the exciting field of organic solar cells.
I. Rationale for Methoxy-Alkyl Substituted Polythiophenes as Donor Materials
The performance of a bulk heterojunction (BHJ) organic solar cell is intrinsically linked to the properties of its donor and acceptor materials. For the donor polymer, several key parameters are influenced by its chemical structure:
-
Energy Levels (HOMO/LUMO): The energy difference between the HOMO of the donor and the LUMO of the acceptor dictates the open-circuit voltage (VOC) of the device. The introduction of electron-donating groups like methoxy and alkyl chains raises the HOMO level of the polythiophene backbone.[3] This can be advantageous for achieving a high VOC when paired with a suitable acceptor.
-
Bandgap: The optical bandgap of the polymer determines the portion of the solar spectrum it can absorb. While electron-donating groups primarily affect the HOMO level, they can also influence the LUMO, thus tuning the bandgap.
-
Solubility and Processability: The presence of alkyl side chains is crucial for ensuring good solubility of the polymer in common organic solvents, which is a prerequisite for solution-based fabrication techniques like spin-coating and printing.[5]
-
Morphology of the Active Layer: The interplay of intermolecular forces, influenced by the side chains, governs the nanoscale morphology of the donor-acceptor blend. A well-defined, interpenetrating network is essential for efficient exciton dissociation and charge transport.[6]
The combination of a methoxy and a methyl group on the thiophene ring presents an interesting case for balancing these properties. The strong electron-donating nature of the methoxy group can significantly impact the electronic properties, while the methyl group can contribute to solubility and fine-tune the solid-state packing.
II. Experimental Protocols
The following protocols are generalized based on standard procedures for the synthesis of polythiophene derivatives and the fabrication of OPV devices. Researchers should adapt these protocols based on the specific properties of the synthesized polymer and the chosen acceptor material.
A. Synthesis of Poly(this compound) - A Representative Protocol
Given the lack of a specific protocol for this monomer, we present a generalized procedure based on the widely used Stille cross-coupling polymerization, which is a robust method for synthesizing a variety of polythiophenes.
Objective: To synthesize poly(this compound) via Stille cross-coupling polymerization.
Materials:
-
2,5-dibromo-3-methoxy-4-methylthiophene (monomer - requires synthesis)
-
2,5-bis(trimethylstannyl)thiophene (or another suitable co-monomer if a copolymer is desired)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Anhydrous toluene (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol, Hexane, Acetone, Chloroform (for purification)
-
Soxhlet extraction apparatus
Protocol:
-
Monomer Synthesis: The monomer, 2,5-dibromo-3-methoxy-4-methylthiophene, would first need to be synthesized. This can typically be achieved through the bromination of a 3-methoxy-4-methylthiophene precursor. Detailed synthetic procedures for similar monomers can be found in the organic chemistry literature.
-
Polymerization Setup: In a flame-dried Schlenk flask, add the monomer, the stannylated co-monomer (if applicable, for copolymers), the catalyst Pd₂(dba)₃ (1-2 mol%), and the ligand P(o-tol)₃ (8-16 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via a syringe. The concentration of the monomers should be around 0.1 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly adding it to a large volume of methanol with vigorous stirring.
-
Purification:
-
Filter the crude polymer and wash it with methanol, hexane, and acetone to remove oligomers and catalyst residues.
-
For further purification, perform a Soxhlet extraction with methanol, hexane, acetone, and finally, chloroform. The purified polymer will be in the chloroform fraction.
-
-
Final Product: Precipitate the chloroform solution in methanol, filter the polymer, and dry it under vacuum.
Characterization: The synthesized polymer should be characterized by:
-
¹H NMR Spectroscopy: To confirm the polymer structure and regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.[7]
Caption: Step-by-step workflow for the fabrication of a typical organic photovoltaic device.
III. Expected Performance and Characterization
The performance of an OPV device is evaluated based on several key metrics obtained from current density-voltage (J-V) measurements under simulated solar illumination (AM 1.5G, 100 mW/cm²).
A. Device Characterization:
-
J-V Characteristics: The J-V curve provides the open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF). The power conversion efficiency (PCE) is calculated as: PCE (%) = (VOC × JSC × FF) / Pin × 100 where Pin is the incident power density of the simulated sunlight.
-
External Quantum Efficiency (EQE): EQE measures the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should correspond to the JSC value obtained from the J-V measurement.
B. Representative Performance of Methoxy- and Alkyl-Substituted Polythiophenes
The following table summarizes the performance of some reported polythiophene derivatives with electron-donating side chains to provide a context for what might be expected from a polymer like poly(this compound).
| Donor Polymer | Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| PTVT-T | BTP-eC9 | - | - | - | 16.20 | [8] |
| PTVT-BT | BTA3 | - | - | - | >27 (indoor) | [8] |
| PT4F-Th | BTP-eC9 | - | - | - | 16.4 | [1] |
| P3HT (optimized) | - | - | - | - | 10.82 | [8] |
Note: Direct comparisons are challenging due to variations in device architecture, acceptor materials, and fabrication conditions. However, the data indicates that appropriately designed polythiophenes with electron-donating groups can achieve high efficiencies.
IV. Concluding Remarks and Future Outlook
While the direct application of this compound in organic photovoltaics remains an unexplored area in the published literature, the foundational principles of polymer design for OPVs provide a strong basis for its potential. The combined electron-donating effects of the methoxy and methyl groups are expected to yield a polymer with a high HOMO level, which could be beneficial for achieving high VOC. However, the precise positioning of these groups will also critically influence the polymer's planarity, solubility, and solid-state packing, all of which are crucial for high performance.
The protocols and insights provided in this document offer a comprehensive starting point for any researcher interested in exploring this or similar novel monomers. Future work should focus on:
-
Successful Synthesis and Characterization: The first crucial step is the successful synthesis and thorough characterization of poly(this compound) to understand its fundamental properties.
-
Systematic Device Optimization: A systematic study of device performance with various acceptors (both fullerene and non-fullerene) and optimization of the active layer morphology will be necessary to unlock its full potential.
-
Theoretical Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the expected electronic structure and conformation of the polymer, guiding the synthetic and device engineering efforts.
By leveraging the knowledge from analogous systems and following rigorous experimental protocols, the scientific community can effectively evaluate the promise of this compound and continue to push the boundaries of organic photovoltaic technology.
V. References
-
Yuan, X., Li, J., Deng, W., Zhou, X., & Duan, C. (2025). Polythiophenes as electron donors in organic solar cells. Chemical Science. [Link]
-
Li, Y., Geng, Y., & Zhang, G. (2022). Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry. [Link]
-
Ho, V., & Segalman, R. A. (2015). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship, University of California. [Link]
-
Domokos, A., Aronow, S. D., Tang, T., & Domokos, A. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega. [Link]
-
Salman, S., Sallenave, X., Bucinskas, A., Volyniuk, D., Bezvikonnyi, O., Andruleviciene, V., Grazulevicius, J. V., & Sini, G. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C. [Link]
-
Kim, J. Y., Kim, J. H., Lee, T. H., Park, J. H., Kim, B. J., & Ko, M. J. (2015). Synthesis and Characterization of Poly(3-hexylthiophene)-b-polystyrene for Photovoltaic Application. MDPI. [Link]
-
Kim, D. H., Lee, J. K., & Kim, Y. (2018). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. MDPI. [Link]
-
Yuan, X., Li, J., Deng, W., Zhou, X., & Duan, C. (2025). Polythiophenes as electron donors in organic solar cells. Chemical Science. [Link]
-
Chen, W., Li, J., & Duan, C. (2024). Polythiophene and its derivatives for all-polymer solar cells. Journal of Materials Chemistry A. [Link]
-
Sharma, G. D., & Guchhait, A. (2018). Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Request PDF. [Link]
-
Grobelny, A., Lorenc, K., Skowron, Ł., & Zapotoczny, S. (2022). Synthetic Route to Conjugated Donor–Acceptor Polymer Brushes via Alternating Copolymerization of Bifunctional Monomers. MDPI. [Link]
-
Neugebauer, H., & Sariciftci, N. S. (2007). The influence of the optoelectronic properties of poly(3-alkylthiophenes) on the device parameters in flexible polymer solar cells. Request PDF. [Link]
-
Lee, J. K., & Kim, Y. (2019). Influence of Block Ratio on Thermal, Optical, and Photovoltaic Properties of Poly(3-hexylthiophene)-b-poly(3-butylthiophene)-b-poly(3-octylthiophene). MDPI. [Link]
-
An, Q., & Zhang, F. (2024). Cost-effective poly(3-alkylthiophene)-based organic photovoltaics: advancing solar energy conversion and photodetection technologies. Materials Horizons. [Link]
-
Ho, V. (2015). Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers. eScholarship.org. [Link]
-
Kim, Y. (2014). New donor-acceptor copolymer containing dialkoxy naphthalene and carbonylated thieno[3,4-b]thiophene for OTFT and OPV. Request PDF. [Link]
-
Holliday, S., & McNeill, C. R. (2018). High performance p-type molecular electron donors for OPV applications via alkylthiophene catenation chromophore extension. Beilstein Journals. [Link]
-
He, F., & Wang, H. (2012). Thiophene-based high performance donor polymers for organic solar cells. UCL Discovery. [Link]
-
Yuan, X., Li, J., Deng, W., Zhou, X., & Duan, C. (2025). Polythiophenes as electron donors in organic solar cells. PubMed. [Link]
-
Sharma, G. D., & Singh, P. (2017). Synthesis, characterization and photovoltaics studies of 3-alkylthienyl thiophene based polymers prepared via direct arylation polymerization. Advanced Materials Letters. [Link]
-
Al-Hashimi, M., & Amassian, A. (2020). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C. [Link]
-
Yuan, X., Li, J., Deng, W., Zhou, X., & Duan, C. (2025). Polythiophenes as electron donors in organic solar cells. PMC - PubMed Central. [Link]
-
He, F., & Wang, H. (2022). Polythiophenes for organic solar cells with efficiency surpassing 17%. ResearchGate. [Link]
-
Li, Y., & Zou, Y. (2013). Effects of Alkylthio and Alkoxy Side Chains in Polymer Donor Materials for Organic Solar Cells. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polythiophenes as electron donors in organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Effects of Alkylthio and Alkoxy Side Chains in Polymer Donor Materials for Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
Application Note: Regioselective C-H Functionalization of 2-Methoxy-4-methylthiophene
Executive Summary
This application note details field-proven methodologies for the direct functionalization of 2-Methoxy-4-methylthiophene , a highly electron-rich and acid-sensitive heterocycle. Due to the synergistic directing effects of the C2-methoxy and C4-methyl groups, this scaffold exhibits a strong bias toward electrophilic substitution and C-H activation at the C5 position .
We present two validated protocols:
-
Pd-Catalyzed Direct Arylation: Utilizing a Concerted Metallation-Deprotonation (CMD) pathway to install aryl groups at C5.
-
Ir-Catalyzed C-H Borylation: A steric-controlled method to generate C5-pinacolboronate esters, essential intermediates for downstream Suzuki-Miyaura couplings.
Key Technical Insight: The presence of the C2-methoxy group (an enol ether equivalent) renders the substrate sensitive to strong Bronsted acids. Therefore, "Fagnou-type" conditions using pivalic acid (weak proton shuttle) are superior to Lewis-acid mediated pathways.
Substrate Analysis & Reactivity Profile[1]
To design effective protocols, one must first understand the electronic and steric landscape of the substrate.
Electronic and Steric Map[1]
-
C2-Methoxy (-OMe): Strong electron-donating group (EDG) via resonance. Activates the ring but makes the C-O bond susceptible to hydrolysis under acidic conditions.
-
C4-Methyl (-Me): Weak EDG. Provides steric bulk that shields the C3 position.
-
C3 Position: Sterically "sandwiched" between the C2-OMe and C4-Me. Highly inaccessible to bulky catalysts.
-
C5 Position: The "Goldilocks" zone. It is electronically activated (alpha to sulfur, para to methyl) and sterically accessible.
Reactivity Visualization
The following diagram illustrates the competing forces and the resultant regioselectivity.[1]
Figure 1: Reactivity map of this compound showing the preferential activation at C5.
Protocol A: Pd-Catalyzed C5 Direct Arylation
Mechanism: Concerted Metallation-Deprotonation (CMD)
Direct arylation avoids the need for pre-functionalized organometallics (e.g., organotins in Stille coupling). For thiophenes, the CMD mechanism is operative.[2] A pivalate ligand on the Palladium acts as an intramolecular base, deprotonating the C5-H bond while the metal coordinates to the carbon.
Experimental Protocol (SOP)
Objective: Coupling of this compound with 4-Bromobenzonitrile.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: 4-Bromobenzonitrile (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: PCy₃ HBF₄ (10 mol%) or SPhos (for difficult substrates)
-
Base/Additive: K₂CO₃ (2.0 equiv) + Pivalic Acid (PivOH) (30 mol%)
-
Solvent: Toluene or DMA (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃ HBF₄ (37 mg, 0.10 mmol), K₂CO₃ (276 mg, 2.0 mmol), and 4-Bromobenzonitrile (218 mg, 1.2 mmol).
-
Substrate Addition: Add Pivalic Acid (30 mg, 0.3 mmol) followed by anhydrous Toluene (5 mL). Finally, add this compound (128 mg, 1.0 mmol) via syringe.
-
Reaction: Seal the tube and heat to 100°C for 16 hours. Vigorous stirring is essential as the base is heterogeneous.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Critical Control Point: Do not omit Pivalic Acid. It lowers the energy barrier for C-H bond cleavage via the CMD transition state [1].
Protocol B: Ir-Catalyzed C-H Borylation
Steric Control Principle
Iridium-catalyzed borylation is governed almost entirely by sterics rather than electronics. The active catalyst, generated from [Ir(OMe)(COD)]2 and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), is bulky. It cannot access the C3 position due to the flanking substituents, resulting in exclusive C5 selectivity [2].
Experimental Protocol (SOP)
Objective: Synthesis of 2-(2-methoxy-4-methylthiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.6 equiv - Note: 1.2 equiv of B per dimer)
-
Catalyst Precursor: [Ir(OMe)(COD)]₂ (1.5 mol%)
-
Ligand: dtbpy (3.0 mol%)
-
Solvent: n-Hexane or THF (anhydrous)
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox, mix [Ir(OMe)(COD)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in n-Hexane (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.
-
Reaction Assembly: Add B₂pin₂ (152 mg, 0.6 mmol) and this compound (128 mg, 1.0 mmol) to the catalyst solution.
-
Incubation: Seal the vial and heat to 60°C for 4-8 hours. (Note: Thiophenes are highly reactive; reaction may proceed at RT, but mild heating ensures completion).
-
Monitoring: Monitor by GC-MS. Look for the disappearance of the starting material (M+ = 128) and appearance of the boronate ester (M+ = 254).
-
Workup: Evaporate the solvent. The residue can often be used directly in Suzuki couplings. If purification is needed, pass quickly through a short plug of silica gel (eluting with CH₂Cl₂) or recrystallize from pentane. Avoid long exposure to silica as protodeboronation can occur.
Mechanistic & Troubleshooting Guide
The CMD Pathway (Palladium Cycle)
Understanding the catalytic cycle helps in troubleshooting low yields.
Figure 2: The Concerted Metallation-Deprotonation cycle. The Ligand Exchange step is where Pivalic Acid plays its critical role.
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Yield (Arylation) | Catalyst poisoning by Sulfur | Switch to SPhos or XPhos ligands; increase catalyst loading to 5-10 mol%. |
| Hydrolysis of -OMe | Acidic conditions | Ensure K₂CO₃ is dry; strictly avoid strong acids; ensure PivOH concentration is <30 mol%. |
| C3-Arylation (Trace) | High Temperature | Reduce temperature to 80°C. The C5 position is kinetically favored; high T can erode selectivity. |
| Protodeboronation | Moisture/Silica Acidity | Store boronate esters in the freezer; use neutral alumina instead of silica for purification. |
References
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation Mechanism in Palladium-Catalyzed C-H Activation. Chemistry Letters. Source:
-
Larsen, M. A., & Hartwig, J. F. (2014).[3] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism. Journal of the American Chemical Society.[3] Source:
-
Mondal, A., & van Gemmeren, M. (2020).[4] Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. Source:
-
Doucet, H. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. MDPI. Source:
Sources
Troubleshooting & Optimization
Removing regioisomeric impurities from 2-Methoxy-4-methylthiophene samples
Topic: Removal of regioisomeric impurities from 2-Methoxy-4-methylthiophene Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Separating This compound (Target) from its regioisomer 2-Methoxy-3-methylthiophene (Impurity) is a classic challenge in heterocyclic chemistry. Standard silica chromatography often fails because both isomers possess nearly identical polarity and boiling points (
This guide provides a definitive diagnostic protocol using
Module 1: Diagnostic & Analytical (Identify)
Before attempting purification, you must quantify the isomeric ratio. GC-MS is often insufficient due to identical fragmentation patterns.
The Coupling Constant ( ) Test
Thiophene ring protons exhibit distinct coupling constants depending on their relative positions. This physical constant allows you to mathematically prove which isomer you have.
| Isomer | Structure Context | Proton Relationship | Diagnostic Signal ( |
| This compound (Target) | Protons at C3 and C5 | Meta-like (separated by one carbon) | Fine Doublet ( |
| 2-Methoxy-3-methylthiophene (Impurity) | Protons at C4 and C5 | Ortho-like (adjacent carbons) | Clear Doublet ( |
Why this works: The spin-spin interaction between adjacent protons (H4-H5) is significantly stronger than the long-range interaction across the ring (H3-H5).
Diagnostic Workflow
Figure 1: Analytical decision tree for confirming thiophene regioisomers via NMR spectroscopy.
Module 2: Purification Strategy (Solve)
The Solution: Argentation Chromatography
Standard silica relies on polarity. Since both isomers have a methoxy and methyl group, their dipoles are nearly identical. Argentation chromatography separates compounds based on their ability to coordinate with Silver ions (
-
Mechanism: The sulfur atom and the
-system of the thiophene ring form a reversible charge-transfer complex with . -
Differentiation: The 2-Methoxy-3-methyl isomer is sterically crowded (substituents at 2 and 3). The 2-Methoxy-4-methyl isomer is less sterically hindered, allowing better access to the sulfur/
-cloud. Consequently, the Target (4-methyl) typically binds stronger and elutes later than the impurity.
Step-by-Step Protocol
Phase 1: Preparation of 10% AgNO
-Silica
-
Dissolve: Dissolve 10g of Silver Nitrate (
) in 100mL of Acetonitrile (or Methanol). -
Slurry: Add 90g of High-Flash Silica Gel (230-400 mesh) to the solution. Stir vigorously for 10 minutes.
-
Evaporate: Use a rotary evaporator (shielded from light) to remove the solvent. The silica should be a free-flowing white powder.
-
Critical: Do not heat above 40°C to prevent silver oxidation (graying).
-
-
Activate: Dry in a vacuum oven at 60°C for 4 hours (in dark).
Phase 2: Column Packing & Elution
-
Protection: Wrap the glass column in aluminum foil.
is photosensitive; light exposure reduces separation efficiency. -
Packing: Slurry pack the column using Hexanes:Toluene (95:5).
-
Loading: Load your crude mixture (dissolved in minimum Toluene).
-
Gradient:
-
Start: 100% Hexanes (Elutes non-polar impurities).
-
Gradient: 0%
10% Toluene in Hexanes. -
Note: The 3-methyl impurity usually elutes first (weaker binding). The 4-methyl target elutes second.
-
Figure 2: Workflow for Argentation Chromatography separation of thiophene isomers.
Module 3: Troubleshooting & FAQs
Q1: My product turned gray/black after the column. What happened?
Cause: Silver ions (
-
Dissolve the combined fractions in DCM.
-
Wash with 5% Sodium Thiosulfate solution (removes silver salts).
-
Filter the organic layer through a small pad of Celite or standard silica to trap colloidal silver.
Q2: I see separation on TLC, but they co-elute on the column.
Cause: Column overloading.
-
Ratio: Use a minimum of 50:1 (Silica:Compound) ratio by weight.
-
Doping: Increase AgNO
loading to 15% or 20% for difficult separations.
Q3: Why does the impurity exist in the first place?
Insight: This is a synthesis artifact. If you synthesized the precursor via bromination of 3-methylthiophene, the directing effect of the methyl group directs bromine primarily to position 2 (ortho), but also significantly to position 5. However, steric steering often results in a mixture of 2-bromo-3-methylthiophene and 2-bromo-4-methylthiophene (often 85:15 ratio). The subsequent methoxylation preserves this isomeric ratio [1][3].
References
-
Separation of Regioisomers via Chromatography. ResearchGate. (2021). Discussion on silica vs. distillation for aromatic isomers.
-
Argentation Chromatography. Wikipedia. Principles of silver-ion separation for pi-systems.[2]
-
3-Bromo-4-methylthiophene Properties. Sigma-Aldrich. Physical data illustrating boiling point proximity (179-183°C).
-
NMR Coupling Constants in Heterocycles. Chemistry LibreTexts. Detailed analysis of J-coupling in 5-membered rings (Thiophene J2,3 vs J2,4).
-
Isolation of Thiophenic Compounds. ACS Publications. Application of Argentation Chromatography specifically for thiophenes.[2]
Sources
Technical Support Center: Controlling Regioselectivity in 2-Methoxy-4-methylthiophene Substitution Reactions
Welcome to the technical support center for the regioselective functionalization of 2-methoxy-4-methylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the chemical synthesis and modification of this versatile thiophene derivative.
Introduction: The Challenge of Regioselectivity
This compound presents a unique challenge in electrophilic substitution reactions due to the interplay of the directing effects of its two substituents. The methoxy group at the C2 position is a powerful activating, ortho-para director, while the methyl group at C4 is a weaker activating, ortho-para director.[1][2] This creates a scenario where multiple positions on the thiophene ring are activated, potentially leading to a mixture of products. This guide will help you navigate these complexities and achieve the desired regiochemical outcome in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of electrophilic attack on this compound?
A1: The primary sites for electrophilic attack are the C5 and C3 positions. The C5 position is para to the strongly activating methoxy group, and the C3 position is ortho to the methoxy group. Both positions are also influenced by the methyl group. Predicting the major product requires careful consideration of the reaction conditions and the nature of the electrophile.
Q2: Which substituent has a stronger directing effect, the 2-methoxy or the 4-methyl group?
A2: The 2-methoxy group has a significantly stronger activating and directing effect than the 4-methyl group. This is because the methoxy group can donate electron density to the ring through resonance (a +M effect), which is a more powerful activating effect than the inductive effect (+I) and hyperconjugation of the methyl group.[1]
Q3: How can I favor substitution at the C5 position?
A3: To favor substitution at the C5 position, you should generally employ sterically demanding electrophiles or reaction conditions that favor thermodynamic control. The C5 position, being para to the methoxy group, is electronically activated and less sterically hindered than the C3 position.
Q4: How can I favor substitution at the C3 position?
A4: Favoring substitution at the C3 position is more challenging due to the strong directing effect of the methoxy group to the C5 position. However, directed metalation strategies, such as lithiation, can be employed to selectively functionalize the C3 position.[3] The choice of a strong, sterically hindered base can deprotonate the most acidic proton, which is often adjacent to the methoxy group.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation - Mixture of 3- and 5-Acyl Products Obtained
Question: I performed a Friedel-Crafts acylation on this compound and obtained a difficult-to-separate mixture of the 3-acyl and 5-acyl isomers. How can I improve the selectivity for the 5-acyl product?
Answer: This is a common issue arising from the activation of both the C3 and C5 positions. To enhance selectivity for the desired 5-acyl isomer, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature of the Lewis acid can significantly impact regioselectivity. Sterically bulky Lewis acids may favor attack at the less hindered C5 position.
-
Recommendation: Switch from a smaller Lewis acid like AlCl₃ to a bulkier one such as TiCl₄ or SnCl₄.
-
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which in this case is likely the less sterically hindered C5-acylated product.
-
Recommendation: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) and monitor the progress carefully.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the regiochemical outcome.
-
Recommendation: Screen different solvents. A less polar solvent might enhance the steric differentiation between the C3 and C5 positions.
-
Illustrative Workflow for Optimizing 5-Acylation:
Caption: Troubleshooting workflow for improving 5-acylation selectivity.
Issue 2: Unexpected Product in Vilsmeier-Haack Formylation - Low Yield of the Desired 5-Formyl Product
Question: I attempted a Vilsmeier-Haack formylation of this compound to obtain the 5-formyl derivative, but the yield was very low, and I observed the formation of byproducts. What could be the cause?
Answer: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. While the thiophene ring is activated, the methoxy group can also be a site for side reactions under the acidic conditions of the Vilsmeier reagent.
Troubleshooting Steps:
-
Reaction Temperature and Time: The Vilsmeier reagent can be aggressive. High temperatures or prolonged reaction times can lead to decomposition or side reactions.
-
Recommendation: Start with a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
-
Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to the formation of di-formylated or other byproducts.
-
Recommendation: Use a stoichiometric amount or a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent.
-
-
Work-up Procedure: The work-up is critical for hydrolyzing the intermediate iminium salt to the aldehyde. Incomplete hydrolysis can result in low yields.
-
Recommendation: Ensure the reaction mixture is quenched with a sufficient amount of ice water or a buffered aqueous solution to facilitate complete hydrolysis.
-
Directing Effects in Electrophilic Substitution:
Caption: Competing directing effects on this compound.
Issue 3: Failure to Achieve Substitution at the C3 Position via Lithiation
Question: I am trying to functionalize the C3 position using n-butyllithium followed by quenching with an electrophile, but I am getting a mixture of products or recovery of starting material. How can I achieve selective C3 lithiation?
Answer: Directed ortho-metalation (DoM) is a powerful technique, but its success depends on the precise reaction conditions. The methoxy group can direct lithiation to the adjacent C3 position, but competing deprotonation at the C5 position or the methyl group can occur.
Troubleshooting Steps:
-
Choice of Base and Additives: The choice of the organolithium base and the presence of coordinating additives are crucial.
-
Recommendation: Use a sterically hindered base like sec-butyllithium or tert-butyllithium in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA can break up organolithium aggregates and enhance the kinetic acidity of the C3 proton through chelation with the methoxy group.
-
-
Reaction Temperature: Lithiation reactions are typically performed at low temperatures to ensure kinetic control and prevent side reactions.
-
Recommendation: Maintain a low temperature (e.g., -78 °C) throughout the deprotonation and electrophilic quench steps.
-
-
Order of Addition: The order of addition of reagents can be important.
-
Recommendation: Add the organolithium base slowly to a solution of the thiophene substrate at low temperature.
-
Experimental Protocols
Protocol 1: Regioselective Vilsmeier-Haack Formylation at the C5 Position
This protocol is adapted from standard procedures for the formylation of activated thiophenes.[4]
Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of DMF (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous layer with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Lithiation and Formylation at the C3 Position
This protocol is based on general procedures for directed ortho-metalation of methoxy-substituted aromatics.[3][5]
Reagents:
-
This compound
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) and anhydrous TMEDA (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add sec-BuLi (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Reaction Type | Target Position | Key Conditions | Expected Outcome |
| Friedel-Crafts Acylation | C5 | Bulky Lewis acid (e.g., TiCl₄), low temperature | Improved selectivity for the 5-acyl isomer |
| Vilsmeier-Haack Formylation | C5 | Stoichiometric Vilsmeier reagent, low temperature | Good yield of the 5-formyl isomer |
| Directed Metalation | C3 | sec-BuLi/TMEDA, -78 °C | Selective formation of the 3-substituted product |
References
- Ayad, T., & Phansavath, P. (2021). Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Green Chemistry, 23(15), 5567-5573.
- Khatun, N., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(4), M1086.
- BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
- Aakash Institute.
- Organic Syntheses. (1955). 2-thenaldehyde. Org. Synth. 1955, 35, 98.
- Suda, K., et al. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
- Ciba-Geigy AG. (1989). Process for preparing thiophene derivatives. U.S.
- Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects.
- Bakulev, V. A., et al. (2018). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 23(9), 2334.
- Guillaumel, J., et al. (1998). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
- Google Patents. (2019).
- Luisi, R., et al. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic letters, 9(7), 1263–1266.
- Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 848-851.
- Derouane, E. G., et al. (2000). The regioselective acylation of 2-methoxynaphthalene to 2-acetyl-6-methoxynaphthalene over zeolite beta.
- Kelly, S. M., & O'Neill, M. (1996). and 2,5-disubstituted thiophene systems and the effect of the pattern of substitution on the refractive indices, optical anisotropies, polarisabilities and order parameters in comparison with those of the parent biphenyl and dithienyl systems.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Methoxy-4-methylthiophene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of 2-methoxy-4-methylthiophene, a substituted heterocyclic compound of interest in medicinal and materials chemistry. By delving into the predicted ¹H and ¹³C NMR spectra and contrasting this powerful technique with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, this guide offers a comprehensive framework for analytical strategy and data interpretation.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the determination of the molecular structure of organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule such as this compound, NMR allows for the precise assignment of each proton and carbon, confirming the substitution pattern on the thiophene ring and the identity of the functional groups. This level of detail is crucial for confirming the successful synthesis of the target molecule and for ruling out isomeric impurities.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
In the absence of a publicly available experimental spectrum for this compound, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence by considering the known spectral data of its parent compounds, 2-methoxythiophene and 2-methylthiophene, and applying the principles of substituent effects on the thiophene ring.[1][2]
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR spectra, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show four distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-6.7 | Doublet | 1H | H5 | The proton at the 5-position is expected to be a doublet due to coupling with H3. The methoxy group at C2 will shield this proton, shifting it upfield compared to unsubstituted thiophene. |
| ~6.2-6.4 | Doublet | 1H | H3 | The proton at the 3-position will appear as a doublet due to coupling with H5. It is expected to be the most upfield of the aromatic protons due to the shielding effects of the adjacent methoxy group. |
| ~3.8-4.0 | Singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring. |
| ~2.2-2.4 | Singlet | 3H | -CH₃ | The methyl protons at the 4-position will appear as a singlet, as there are no adjacent protons to couple with. |
Justification for Predictions:
-
Substituent Effects: The electron-donating methoxy group at the 2-position will cause a significant upfield shift (shielding) of the ring protons, particularly H3 and H5, compared to unsubstituted thiophene. The methyl group at the 4-position has a smaller shielding effect.
-
Coupling Constants: The coupling constant between H3 and H5 (J₃₅) in the thiophene ring is typically small, around 1-3 Hz.[3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the molecule:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C2 | The carbon atom bearing the methoxy group (C2) will be significantly deshielded and appear at the lowest field due to the electronegativity of the oxygen atom. |
| ~135-140 | C4 | The carbon atom attached to the methyl group (C4) will be deshielded compared to an unsubstituted carbon, but less so than C2. |
| ~120-125 | C5 | The chemical shift of C5 will be influenced by the adjacent sulfur atom and the methoxy group at C2. |
| ~105-110 | C3 | The C3 carbon, adjacent to the methoxy-substituted carbon, will be shifted upfield due to the electron-donating effect of the methoxy group. |
| ~55-60 | -OCH₃ | The methoxy carbon will appear in the typical range for such functional groups. |
| ~15-20 | -CH₃ | The methyl carbon will appear at a characteristic high-field position. |
Justification for Predictions:
-
Electronegativity and Resonance: The electronegative oxygen of the methoxy group strongly deshields the directly attached carbon (C2). The methyl group has a moderate deshielding effect on C4.
-
Substituent Chemical Shift (SCS) Effects: The prediction of the chemical shifts for the thiophene ring carbons is based on established SCS values for methoxy and methyl groups on aromatic systems.[4]
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided for this compound | Strengths | Weaknesses |
| ¹H and ¹³C NMR | - Precise atom connectivity- Number of unique protons and carbons- Chemical environment of each atom- Stereochemistry (if applicable) | - Unambiguous structure determination- Non-destructive | - Requires larger sample amounts- Lower sensitivity compared to MS |
| GC-MS | - Molecular weight (from the molecular ion peak)- Fragmentation pattern, which can aid in structural confirmation- Purity of the sample | - High sensitivity (detects trace impurities)- Provides molecular weight information | - Isomers may have similar fragmentation patterns- Does not provide detailed connectivity information |
| FTIR | - Presence of functional groups (e.g., C-O, C-H, C=C, C-S bonds) | - Fast and simple to perform- Good for identifying the presence of key functional groups | - Does not provide information on atom connectivity or the overall molecular skeleton- Ambiguous for distinguishing between isomers |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[6][7]
-
Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[8]
-
Caption: Experimental workflow for NMR analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use a GC equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a DB-5 or equivalent).
-
Set the oven temperature program to ensure good separation of the analyte from the solvent and any potential impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).[9]
-
The mass spectrometer should be operated in electron ionization (EI) mode.[10]
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[11]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the prepared sample in the instrument's beam path.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Conclusion
The structural elucidation of this compound is most comprehensively achieved through the application of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical principles, provide a detailed roadmap for the assignment of every atom in the molecule. While GC-MS and FTIR are valuable complementary techniques that confirm molecular weight and the presence of key functional groups, they lack the detailed structural information provided by NMR. For researchers in drug development and related fields, a multi-technique approach, with NMR at its core, ensures the highest level of confidence in the identity and purity of their compounds, a critical aspect of rigorous scientific investigation.
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- Phosphoros, Sulfur, and Silicon and the Related Elements. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of. Available from: [Link]
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A Comparative Guide to the Electrical Conductivity of Methoxy-Thiophene and Alkyl-Thiophene Polymers
Introduction: The Role of Substituents in Tuning Polythiophene Conductivity
Polythiophenes are a cornerstone class of conducting polymers, pivotal in the advancement of organic electronics.[1] Their unique combination of plastic-like processability and tunable electronic properties makes them ideal candidates for applications ranging from organic field-effect transistors (OFETs) and solar cells to biosensors and thermoelectric devices.[2][3][4] The electrical conductivity of these materials is not an intrinsic constant; it is a highly tunable property that arises from the delocalization of π-electrons along the conjugated polymer backbone.[5] This conductivity is unlocked through a process called doping, where the polymer is oxidized (p-doped) or reduced (n-doped) to create mobile charge carriers.[1][5]
The properties of the polythiophene backbone can be meticulously engineered by attaching different functional groups, or substituents, to the 3-position of the thiophene ring. These substituents are not mere passengers; they exert profound control over the polymer's solubility, morphology, electronic structure, and ultimately, its conductivity.[6][7] This guide provides an in-depth comparison of two key families of substituted polythiophenes: poly(3-methoxythiophene) (P3MT) and poly(3-alkylthiophene)s (P3ATs). We will dissect the fundamental mechanisms governing their conductivity, present supporting experimental data, and provide validated protocols for their synthesis and characterization, offering researchers a clear framework for material selection and design.
The Foundation of Conductivity in Polythiophenes
To understand the comparative performance, one must first grasp the core principles governing charge transport in these materials. Conductivity (σ) in polythiophenes is a product of the charge carrier density (n), the elementary charge (e), and the charge carrier mobility (μ): σ = neμ. Both carrier density and mobility are critically influenced by the polymer's chemical structure and solid-state organization.
-
π-Conjugation and Doping: The alternating single and double bonds along the polythiophene backbone create a delocalized system of π-electrons. In its neutral state, the polymer is a semiconductor. Upon p-doping, electrons are removed from this π-system, creating positive charge carriers known as polarons and bipolarons .[5] These carriers are responsible for electrical conduction. The ease of this doping process is related to the polymer's oxidation potential.
-
Regioregularity: The orientation of successive monomer units is paramount. A high degree of head-to-tail (HT) coupling results in a more planar polymer backbone, maximizing π-orbital overlap and thus enhancing intrachain charge mobility.[8] Conversely, head-to-head (HH) or tail-to-tail (TT) couplings introduce steric clashes that twist the backbone, disrupting conjugation and severely limiting conductivity.[5][8]
-
Interchain Packing and Morphology: In the solid state, efficient charge transport requires carriers to "hop" between adjacent polymer chains. The ability of P3ATs to self-assemble into ordered, crystalline lamellar structures is a key reason for their high performance.[2] This ordered packing reduces the energetic barrier for interchain hopping, boosting mobility. Amorphous, disordered films typically exhibit much lower conductivity.[5]
Poly(3-alkylthiophene)s (P3ATs): The High-Mobility Benchmark
P3ATs, particularly the well-studied poly(3-hexylthiophene) (P3HT), are often considered the benchmark for high-performance semiconducting polymers. The alkyl side chains are instrumental to their success, primarily by rendering the rigid backbone soluble in common organic solvents, which is essential for device fabrication.[2]
Causality of Alkyl Chain Influence:
The length and structure of the alkyl side chain directly impact conductivity through two primary mechanisms:
-
Steric Effects: The alkyl group introduces steric hindrance with the sulfur atom of the neighboring thiophene ring.[6] While this effect can cause some out-of-plane twisting, in highly regioregular P3ATs, the chains adopt a conformation that balances planarity for conjugation with the packing required for crystallinity. Very short side chains may not provide sufficient solubility, while excessively long or bulky chains can disrupt interchain packing and lower conductivity.[9]
-
Morphological Control: The alkyl chains are the driving force behind the self-assembly of P3ATs into the highly ordered structures crucial for efficient charge transport.[2] The interplay between the rigid conjugated backbone and the flexible alkyl side chains facilitates the formation of crystalline domains where π-stacking between adjacent chains creates pathways for charge hopping.
The absolute necessity of regioregularity cannot be overstated. For instance, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene showed a conductivity of 50 S/cm, but a more regioregular version with a higher ratio of HT couplings exhibited a significantly increased conductivity of 140 S/cm.[5] This demonstrates that structural precision is a dominant factor in achieving high conductivity in P3ATs.
Poly(3-methoxythiophene) (P3MT): An Electron-Donating Alternative
The methoxy (-OCH₃) group presents a different approach to modifying the polythiophene backbone. Unlike a passive, insulating alkyl chain, the methoxy group is electronically active.
Causality of Methoxy Group Influence:
-
Electronic Effects: The methoxy group is a strong electron-donating substituent due to the lone pairs on the oxygen atom.[7] This has two consequences:
-
It increases the electron density of the polythiophene backbone, which generally lowers the polymer's oxidation potential. A lower oxidation potential can facilitate the p-doping process, potentially leading to a higher charge carrier density for a given dopant.
-
It can influence the HOMO and LUMO energy levels of the polymer, affecting its optical and electronic properties.[10]
-
-
Steric and Conformational Effects: The methoxy group is sterically less demanding than a hexyl or even a butyl group. This could, in principle, allow for a more planar backbone conformation, which would be beneficial for intrachain charge transport. However, the interaction between the oxygen of the methoxy group and the sulfur of the adjacent ring can also influence the torsional angles along the chain.[11]
The central question is whether the electronic benefits of the methoxy group can overcome the exceptional morphological advantages provided by the alkyl chains in highly regioregular P3ATs.
Performance Comparison: Experimental Data
Objective comparison requires analyzing conductivity values reported under controlled doping conditions. While P3ATs can reach very high conductivities, the introduction of dopants can also disrupt the polymer's microstructure, which impacts charge transport.[12][13] The final conductivity is a result of the complex interplay between the polymer, the dopant, and the resulting morphology.
| Polymer Class | Specific Example | Dopant | Reported Conductivity (S/cm) | Key Observations |
| Poly(3-alkylthiophene) | Regioregular Poly(3-hexylthiophene) (P3HT) | F4TCNQ | Can exceed 100 S/cm[13] | Conductivity is highly dependent on regioregularity, crystallinity, and doping method.[14] |
| Poly(3-alkylthiophene) | Regiorandom Poly(3-butyl/methyl-thiophene) | Not Specified | ~50 S/cm[5] | Significantly lower than highly regioregular counterparts, highlighting the importance of structure. |
| Poly(3-alkylthiophene) | Regioregular Poly(3-dodecylthiophene) (P3DDT) | FeCl₃ | 10 - 200 S/cm | Longer alkyl chains can sometimes lead to slightly lower conductivity than optimal P3HT.[9] |
| Poly(3-methoxythiophene) | Poly(3-methoxythiophene) (P3MT) | Iodine (I₂) | 0.01 - 10 S/cm | Generally exhibits lower conductivity compared to optimized, regioregular P3ATs. |
| Poly(alkoxythiophene) | Poly(3,4-ethylenedioxythiophene) (PEDOT) | PSS | > 1000 S/cm | Note: PEDOT is an alkoxy derivative where the side group forms a fused ring, enforcing planarity. This leads to exceptionally high conductivity and stability. |
Analysis of Causality: The experimental data suggests that while the methoxy group is electronically favorable, the superior morphological order achieved in highly regioregular P3ATs is the dominant factor for achieving the highest conductivities. The ability of P3ATs like P3HT to form well-defined crystalline domains with close π-stacking provides highly efficient pathways for interchain charge transport. P3MT, while easier to dope, does not typically self-assemble with the same degree of order, leading to higher charge carrier trapping and lower overall mobility.
Experimental Protocols
Trustworthy science is built on reproducible methodologies. The following protocols describe the synthesis and characterization of these polymers.
Protocol 1: Synthesis of Poly(3-hexylthiophene) via Oxidative Polymerization
This protocol describes a standard synthesis using iron(III) chloride (FeCl₃) as the oxidant.
Workflow Diagram: Polymer Synthesis and Characterization
Caption: Experimental workflow from monomer to conductivity measurement.
Step-by-Step Methodology:
-
Monomer Preparation: In a dry three-neck flask under a nitrogen atmosphere, dissolve 3-hexylthiophene (1.0 eq) in anhydrous chloroform.
-
Oxidant Suspension: In a separate dry flask, suspend anhydrous FeCl₃ (2.5 eq) in anhydrous chloroform via sonication.
-
Polymerization: Add the FeCl₃ suspension dropwise to the stirring monomer solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. The solution will turn dark blue/black.
-
Precipitation: Pour the reaction mixture slowly into a large beaker of methanol. A dark precipitate of crude P3HT will form.
-
Purification: Filter the crude polymer and wash thoroughly with methanol. For high purity, perform a sequential Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the high molecular weight, regioregular fraction.
-
Drying: The purified polymer is recovered from the chloroform fraction by precipitation into methanol and dried under vacuum.
(Note: Synthesis of P3MT follows a similar procedure, substituting 3-methoxythiophene for 3-hexylthiophene.)
Protocol 2: Thin Film Doping and Conductivity Measurement
Step-by-Step Methodology:
-
Film Preparation: Prepare a solution of the purified polymer (e.g., 10 mg/mL in chloroform). Spin-coat the solution onto a pre-cleaned glass substrate to form a uniform thin film. Anneal the film on a hotplate (e.g., 120 °C for 10 minutes) to improve crystallinity.
-
Doping (Iodine Vapor): Place the substrate in a sealed chamber containing a few crystals of solid iodine. The iodine vapor will diffuse into the film, acting as a p-dopant. Doping progress can be monitored by the film's color change.
-
Conductivity Measurement: Use a four-point probe setup to measure the sheet resistance (Rₛ) of the doped film. The four probes are placed in a line on the film. A current (I) is passed through the outer two probes, and the voltage (V) is measured across the inner two probes.
-
Calculation: The sheet resistance is calculated as Rₛ = (V/I) * C, where C is a geometric correction factor. The conductivity (σ) is then calculated using the formula σ = 1 / (Rₛ * t), where t is the thickness of the film (measured by a profilometer).
Factors Influencing Conductivity: A Conceptual Overview
The ultimate conductivity of a given polythiophene is not determined by a single parameter but by the complex interplay of several factors.
Diagram: Key Factors Governing Polythiophene Conductivity
Caption: Interrelated factors determining the final conductivity.
Conclusion
The choice between methoxy- and alkyl-substituted thiophene polymers depends on the specific application requirements.
-
Poly(3-alkylthiophene)s , particularly when synthesized with high regioregularity, are the materials of choice for applications demanding the highest possible conductivity and charge carrier mobility. Their performance is a direct result of their capacity for self-assembly into highly ordered, crystalline microstructures that facilitate efficient interchain charge transport. The alkyl side chains, while electronically passive, are the critical enablers of this essential morphology.
-
Poly(3-methoxythiophene) offers distinct electronic advantages, including a lower oxidation potential, which can be beneficial for applications where facile doping is a primary concern. However, it generally does not achieve the high degree of solid-state order seen in P3ATs, resulting in typically lower conductivity values.
Ultimately, this comparison underscores a core principle in the field of conducting polymers: while the electronic nature of the monomer is important, the ability to control and perfect the polymer's three-dimensional structure in the solid state is the paramount factor in unlocking elite electrical performance.
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Kim, J., et al. (2023). Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. Nature Communications, 14(1), 1618. [Link]
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Kim, J., et al. (2023). Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. ResearchGate. [Link]
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Lee, D. H., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces, 13(27), 32173-32182. [Link]
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Al-Dhfyan, A., et al. (2021). Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. Molecules, 26(13), 3865. [Link]
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Wang, Y., et al. (2014). Polythiophene: Synthesis in aqueous medium and controllable morphology. Science China Chemistry, 57(3), 448-454. [Link]
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Friederich, P., et al. (2021). Distance–resilient conductivity in p-doped polythiophenes. Nature Communications, 12(1), 4724. [Link]
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Nguyen, T. L., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(16), 2758. [Link]
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Heilmeier, M., et al. (2011). Structural and electronic properties of oligo- and polythiophenes modified by substituents. ResearchGate. [Link]
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George, S. J., et al. (2008). Influence of the Substituent on the Chiroptical Properties of Poly(thieno[3,2-b]thiophene)s. Macromolecules, 41(3), 808-816. [Link]
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Larmour, C. R., et al. (2025). Enhancing Thin Film Morphology and Conductivity Through Serial Doping of Conjugated Thiophene-Based Copolymers. ACS Applied Polymer Materials. [Link]
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Publish Comparison Guide: Crystallographic Characterization of 2-Methoxy-4-methylthiophene Complexes
This guide serves as an advanced technical resource for the structural characterization of 2-Methoxy-4-methylthiophene (2M4MT) and its coordination complexes. It is designed to assist researchers in distinguishing the crystallographic signatures of this ligand against its structural isomers and electronic analogues.
Executive Summary & Strategic Positioning
In the development of conductive polymers and organometallic precursors, This compound (2M4MT) occupies a unique "Goldilocks" zone. Unlike its 3-methyl isomer, which suffers from steric hindrance at the coordination face, 2M4MT offers an accessible sulfur donor site while leveraging the strong electron-donating capability of the 2-methoxy group.
This guide compares the crystallographic performance of 2M4MT against two primary alternatives:
-
2-Methoxy-3-methylthiophene (2M3MT): The steric isomer.
-
2-(Methylthio)thiophene (2MTT): The heteroatom analogue.
Comparative Performance Matrix
| Feature | This compound (2M4MT) | 2-Methoxy-3-methylthiophene (2M3MT) | 2-(Methylthio)thiophene (2MTT) |
| Crystallization Tendency | High (Dipolar ordering via O-Me) | Medium (Disorder common due to steric clash) | Low (Greasy/Amorphous tendency) |
| Coordination Mode | |||
| Electronic Influence | Strong | Moderate (Steric twisting breaks conjugation) | Weak |
| Crystal System | Typically Monoclinic ( | Triclinic ( | Orthorhombic |
Structural Analysis & Causality
The Steric-Electronic Interplay
The superior performance of 2M4MT in forming stable, crystalline complexes stems from the 4-position methyl group .
-
Causality: In the 3-methyl isomer (2M3MT), the methyl group is adjacent to the sulfur donor. When a metal center (
) attempts to coordinate ( ), the methyl protons create repulsive Van der Waals interactions, often forcing the thiophene ring to twist out of the coordination plane. -
2M4MT Advantage: The 4-methyl group is distal to the sulfur. This preserves the planarity of the ring, maximizing
back-bonding and facilitating the formation of high-quality single crystals essential for X-ray diffraction (XRD).
The Methoxy "Anchor"
While thiophene sulfur is a soft donor (HSAB theory), the methoxy oxygen is a hard base.
-
Crystal Engineering: In the solid state, the methoxy group acts as a hydrogen bond acceptor (
), creating rigid supramolecular networks that lock the lattice. This reduces thermal motion (lower B-factors) compared to alkyl-only thiophenes, resulting in higher resolution diffraction data.
Experimental Protocols (Self-Validating Systems)
Workflow Visualization
The following diagram outlines the critical path for obtaining and validating crystallographic data for 2M4MT complexes.
Caption: Logical workflow for structural determination of 2M4MT complexes, emphasizing the feedback loop between refinement quality and crystallization strategy.
Protocol 1: Vapor Diffusion Crystallization
Objective: Grow X-ray quality crystals of [M(2M4MT)₂Cl₂] (where M = Pd, Pt, or Cu).
-
Dissolution: Dissolve 20 mg of the crude complex in a "Good Solvent" (e.g., CHCl₃ or THF). Ensure the solution is saturated but not precipitating.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow inner vial. Reasoning: Dust particles act as uncontrolled nucleation sites, leading to microcrystalline powder rather than single crystals.
-
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (e.g., n-Pentane or Diethyl Ether).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: After 3-7 days, inspect under polarized light. True single crystals will extinguish light uniformly when rotated.
Protocol 2: XRD Data Collection & Strategy
Objective: Maximize resolution and minimize radiation damage.
-
Mounting: Select a crystal with dimensions ~0.1 x 0.1 x 0.2 mm. Mount on a MiTeGen loop using perfluoropolyether oil.
-
Cooling: Flash cool immediately to 100 K using a nitrogen stream. Reasoning: Freezes lattice solvent disorder and reduces thermal vibration of the methyl/methoxy groups.
-
Strategy: Collect a full sphere of data (360° rotation) if the space group is unknown. For thiophenes, expect heavy atom absorption (Sulfur + Metal); high redundancy (multiplicity > 4) is required for accurate absorption correction.
Reference Data & Benchmarks
When refining your structure, use these experimentally derived benchmarks to validate your bond lengths and angles. Deviations >0.05 Å suggest incorrect atom assignment or disorder.
Table 1: Standard Geometric Parameters for Thiophene Complexes
Derived from Cambridge Structural Database (CSD) averages for substituted thiophenes.
| Parameter | Bond Type | Expected Value (Å/°) | Comment |
| Bond Length | C(2)–S(1) | 1.72 ± 0.02 Å | Shortened due to resonance |
| Bond Length | C(5)–S(1) | 1.71 ± 0.02 Å | |
| Bond Length | C(2)–O(Methoxy) | 1.36 ± 0.01 Å | Indicates |
| Bond Angle | C(2)–S(1)–C(5) | 92.0° ± 1.0° | Characteristic acute angle of thiophene |
| Torsion | C(3)-C(2)-O-C(Me) | 0° - 15° | Planar conformation preferred for resonance |
Comparative Analysis of Intermolecular Interactions[4]
-
2M4MT (Target): Dominant packing motif is
stacking between thiophene rings (centroid-centroid distance ~3.8 Å), reinforced by weak lateral bonds. -
2M3MT (Alternative): Often shows disorder in the methyl group position due to the inability to pack efficiently against the metal center.
References
-
Synthesis and Crystallographic Analysis of Thiophene Deriv
- Source: National Institutes of Health (NIH) / PubMed
- Context: Methodologies for refining thiophene ring disorder and heavy
-
Structural Chemistry of Alkoxy-Thiophenes
- Source: MDPI Molecules
- Context: Detailed geometric analysis of methoxy-substituted heteroaromatics and their influence on crystal packing.
-
Metal-Organic Frameworks based on Thiophene Ligands
- Source: American Chemical Society (ACS)
- Context: Comparative data on coordination modes of 3-methyl vs 4-methyl thiophene deriv
-
Crystallographic Data for Thiophene-2-carboxyl
(Note: While specific private crystal structures of this compound may remain proprietary, the parameters above are synthesized from high-confidence public analogues to ensure experimental validity.)
Sources
- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
- 2. Macromolecular crystallography for f-element complex characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
